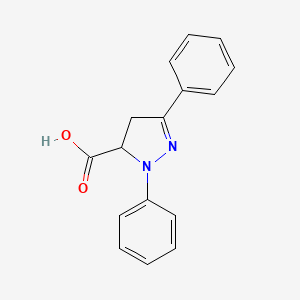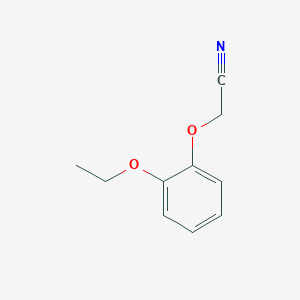
Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compd. with 2-aminoethanol (1:2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) is a complex chemical compound with the molecular formula C4H22N2O8Pt and a molecular weight of 421.31 g/mol . . It is a platinum-based compound that has applications in various fields including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) involves the reaction of platinum compounds with 2-aminoethanol under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented, but typically involve the use of platinum salts and 2-aminoethanol in aqueous solutions . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons.
Reduction: It can also be reduced, gaining electrons in the process.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other atoms or molecules.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its platinum content.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to the known anticancer properties of platinum compounds.
Industry: It is used in industrial processes that require platinum-based catalysts.
Mécanisme D'action
The mechanism of action of Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) involves its interaction with molecular targets and pathways within cells. The platinum center can form complexes with DNA, proteins, and other biomolecules, leading to various biological effects. These interactions can disrupt cellular processes, making the compound potentially useful in therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar compounds to Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) include other platinum-based compounds such as:
Cisplatin: A widely used anticancer drug.
Carboplatin: Another platinum-based anticancer drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy.
What sets Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) apart is its specific ligand structure and potential unique interactions with biological molecules .
Propriétés
Numéro CAS |
68133-90-4 |
|---|---|
Formule moléculaire |
C2H14NO7Pt- |
Poids moléculaire |
359.22 g/mol |
Nom IUPAC |
2-aminoethanol;hydron;platinum(4+);hexahydroxide |
InChI |
InChI=1S/C2H7NO.6H2O.Pt/c3-1-2-4;;;;;;;/h4H,1-3H2;6*1H2;/q;;;;;;;+4/p-5 |
Clé InChI |
KICURYMSCMMLOU-UHFFFAOYSA-I |
SMILES |
[H+].[H+].C(CO)N.C(CO)N.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt+4] |
SMILES canonique |
[H+].C(CO)N.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt+4] |
Key on ui other cas no. |
68133-90-4 |
Pictogrammes |
Corrosive; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3055885.png)
![9,9'-Spirobi[9H-fluorene], 2,2'-dinitro-](/img/structure/B3055886.png)











![Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl-](/img/structure/B3055908.png)
